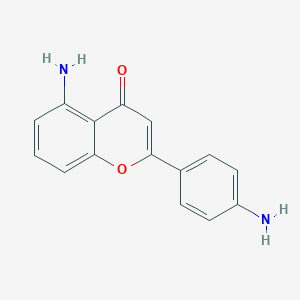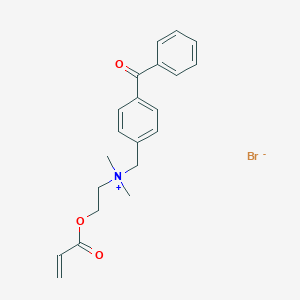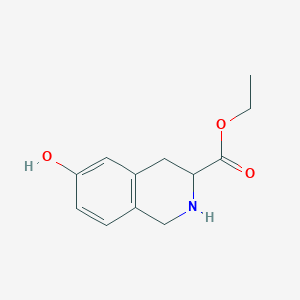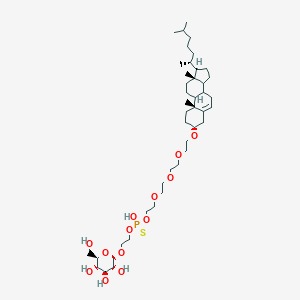
5-Amino-2-(4-aminophenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(4-aminophenyl)chromen-4-one, also known as PBD-1, is a synthetic compound that belongs to the family of chromenone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one is not fully understood. However, it has been proposed that 5-Amino-2-(4-aminophenyl)chromen-4-one exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration. 5-Amino-2-(4-aminophenyl)chromen-4-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death in cancer cells. 5-Amino-2-(4-aminophenyl)chromen-4-one has also been shown to inhibit the activity of NF-κB, a signaling pathway involved in inflammation, which can reduce inflammation in various disease conditions.
Biochemical and Physiological Effects:
5-Amino-2-(4-aminophenyl)chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the elimination of cancer cells from the body. 5-Amino-2-(4-aminophenyl)chromen-4-one has also been found to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in various disease conditions. Additionally, 5-Amino-2-(4-aminophenyl)chromen-4-one has been found to enhance the activity of antioxidant enzymes, which can protect against oxidative stress and neuronal damage in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
5-Amino-2-(4-aminophenyl)chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential therapeutic applications in various diseases, which can facilitate the design of experiments to investigate its effects. However, 5-Amino-2-(4-aminophenyl)chromen-4-one has some limitations for lab experiments. It has not been extensively studied in human clinical trials, which can limit its translational potential. Additionally, the mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for the research on 5-Amino-2-(4-aminophenyl)chromen-4-one. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and identify the enzymes and signaling pathways involved in its effects. Additionally, future studies can investigate the pharmacokinetics and pharmacodynamics of 5-Amino-2-(4-aminophenyl)chromen-4-one in animal models and human clinical trials to determine its safety and efficacy as a potential therapeutic agent.
Synthesis Methods
5-Amino-2-(4-aminophenyl)chromen-4-one can be synthesized by the condensation reaction between 4-aminophenol and 3-acetyl-4-hydroxycoumarin in the presence of a catalyst. The resulting compound is then treated with ammonium acetate to obtain 5-Amino-2-(4-aminophenyl)chromen-4-one in high yield and purity.
Scientific Research Applications
5-Amino-2-(4-aminophenyl)chromen-4-one has shown promising results in various scientific research applications. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. 5-Amino-2-(4-aminophenyl)chromen-4-one has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, 5-Amino-2-(4-aminophenyl)chromen-4-one has been found to have neuroprotective effects and can protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
130599-46-1 |
|---|---|
Product Name |
5-Amino-2-(4-aminophenyl)chromen-4-one |
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8H,16-17H2 |
InChI Key |
XUEFLGITUSFBIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
synonyms |
4H-1-Benzopyran-4-one,5-amino-2-(4-aminophenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)


![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)



